2-AMINO-1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiadiazole ring, a quinoline core, and several functional groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-AMINO-1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the quinoline core and the functional groups. Common reagents used in the synthesis include chlorobenzyl chloride, thiourea, and ethoxybenzaldehyde. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Condensation: The carbonyl group in the quinoline core can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.
Scientific Research Applications
2-AMINO-1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like kinases or proteases, which are crucial for the survival and proliferation of cancer cells. The thiadiazole ring and quinoline core play a significant role in binding to the active sites of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar compounds include other thiadiazole and quinoline derivatives, such as:
- **2-amino-1-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- **2-amino-1-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of functional groups in 2-AMINO-1-{5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-(4-ETHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE makes it distinct and potentially more effective in certain applications.
Properties
IUPAC Name |
2-amino-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN5O2S2/c1-2-35-19-12-8-17(9-13-19)23-20(14-29)25(30)33(21-4-3-5-22(34)24(21)23)26-31-32-27(37-26)36-15-16-6-10-18(28)11-7-16/h6-13,23H,2-5,15,30H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVREVWRQZTQNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=NN=C(S4)SCC5=CC=C(C=C5)Cl)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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